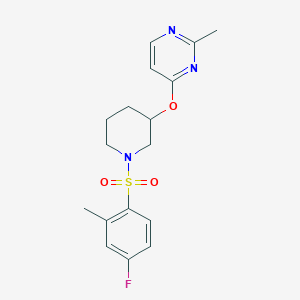

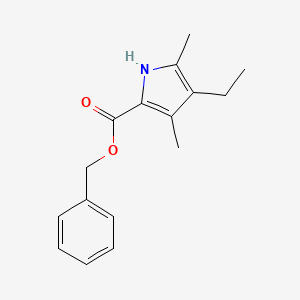

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of a specific protein that is involved in cancer cell proliferation, making it a promising candidate for cancer treatment.

科学的研究の応用

Atom Economic and Stereoselective Synthesis

One study describes the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, highlighting their potential as antimycobacterial agents against Mycobacterium tuberculosis, with significant in vitro and in vivo activity (R. Kumar et al., 2008).

Antimicrobial Activity of Novel Derivatives

Another research effort focused on the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety, which displayed antimicrobial activity, underscoring the therapeutic potential of these compounds in combating microbial infections (Y. Ammar et al., 2004).

Synthesis and Biological Evaluation

Further research into sulfonamido moiety-containing fluorine substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs revealed their antimicrobial properties, suggesting their applicability in developing new antimicrobial agents (M. Makki et al., 2016).

Fluoropyrimidine Reactivity and Synthesis

A study on the synthesis and reactivity of fluoropyrimidines, including 4-fluoro-2-methylpyrimidine, demonstrated the compounds' faster reaction rates compared to other halogenopyrimidines, offering insights into their potential utility in various chemical syntheses and pharmaceutical applications (Des J. Brown et al., 1974).

Molecular Modeling and Antimicrobial Activity

Research involving Schiff base derivatives of sulfamerazine showcased potent antibacterial and antifungal activities, supported by molecular modeling studies that highlighted the compounds' interactions with microbial targets (R. Othman et al., 2019).

Synthesis of Oxadiazole Derivatives and Biological Evaluation

A study synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides and evaluated their butyrylcholinesterase inhibitory activity, suggesting their potential in treating neurological disorders (H. Khalid et al., 2016).

Novel Agonists for Human Beta(3) Receptors

Research on novel (4-piperidin-1-yl)-phenyl sulfonamides revealed their potency as full agonists for the human beta(3)-adrenergic receptor, indicating their potential in developing treatments for metabolic disorders (B. Hu et al., 2001).

5-HT2A Selective Ligands Synthesis

The synthesis of 4-piperidinylthioether and sulfone derivatives aimed at finding new 5-HT2A selective ligands showcases the potential of these compounds in developing treatments for disorders related to the serotonin receptor (H. Wang et al., 2001).

特性

IUPAC Name |

4-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]oxy-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3S/c1-12-10-14(18)5-6-16(12)25(22,23)21-9-3-4-15(11-21)24-17-7-8-19-13(2)20-17/h5-8,10,15H,3-4,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDZWVCKFSUVQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC(=NC=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B2572965.png)

![7-decyl-1,3-dimethyl-8-[(piperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2572968.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2572970.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2572971.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-3-carboxamide](/img/structure/B2572973.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2572975.png)

![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2572979.png)

![4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2572984.png)